molecular formula C13H18N2O2 B1413530 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid CAS No. 466643-84-5

4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid

Cat. No.: B1413530
CAS No.: 466643-84-5
M. Wt: 234.29 g/mol
InChI Key: DPXODFNNJOCVPS-NTEUORMPSA-N
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Description

Chemical Structure and Properties 4-[(E)-2-(3,3-Dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid (CAS: Not explicitly provided; molecular formula: C₁₃H₁₈N₂O₂; molecular weight: 234.30 g/mol) is a benzoic acid derivative featuring a hydrazone group (-NH-N=C-) substituted with a 3,3-dimethylbutan-2-ylidene moiety at the N2 position . The (E)-configuration of the hydrazone double bond is critical for its stereochemical stability and intermolecular interactions. The benzoic acid group provides a carboxylic acid functionality, enabling hydrogen bonding and salt formation, which are pivotal for crystallinity and solubility .

Properties

IUPAC Name

4-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(13(2,3)4)14-15-11-7-5-10(6-8-11)12(16)17/h5-8,15H,1-4H3,(H,16,17)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXODFNNJOCVPS-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

The condensation reaction between hydrazine and a carbonyl compound is a common method for synthesizing hydrazones. For the specific compound , a similar approach can be used:

  • Starting Materials : 4-Hydrazinobenzoic acid and 3,3-dimethylbutan-2-one.
  • Reaction Conditions : The reaction mixture is heated under reflux in a solvent such as ethanol or methanol, often with an acid catalyst like acetic acid or hydrochloric acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, various analytical techniques can be employed:

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-[(E)-2-(3,3-Dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid (Target) C₁₃H₁₈N₂O₂ 3,3-Dimethylbutan-2-ylidene 234.30 Chelation potential, hydrogen bonding via -COOH group
(E)-4-(2-(2-(4-(5-Bromofuran-2-carboxamido)benzylidene)hydrazineyl)-2-oxoethyl)benzoic acid (13l) C₁₇H₁₃BrN₃O₅ Bromofuran, benzylidene 418.21 MMP-13 inhibitor; bromine enhances lipophilicity and binding affinity
4-[(1,2-Dimethylpropylidene)hydrazine]-benzoic acid C₁₂H₁₆N₂O₂ 1,2-Dimethylpropylidene 220.27 Component in squaraine dyes for solar cells; branched substituent affects π-conjugation
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid C₁₅H₁₃BrN₂O₂ 4-Bromophenyl, ethylidene 333.18 Requires refrigeration; bromophenyl group may improve stability in acidic conditions
2-[(E)-{2-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]benzoic acid C₁₇H₁₂ClN₃O₂S Chlorophenyl, thiazolyl 369.81 Thiazole ring introduces aromatic heterocyclic interactions; potential antimicrobial activity

Key Comparative Insights

Substituent Effects on Bioactivity

  • The bromofuran group in 13l () enhances inhibitory activity against MMP-13 compared to the target compound’s aliphatic substituent, likely due to improved hydrophobic interactions with enzyme pockets .
  • The chlorophenyl-thiazole hybrid in introduces both halogen bonding and aromatic stacking, which are absent in the target compound’s structure .

Crystallography and Hydrogen Bonding

  • Benzoic acid derivatives with hydrazone groups (e.g., ) exhibit robust hydrogen-bonding networks via -COOH and -NH groups, influencing crystallinity. The target compound’s 3,3-dimethylbutan-2-ylidene group may sterically hinder such interactions compared to smaller substituents (e.g., ethylidene in ) .

Synthetic Flexibility

  • Halogenated analogues (e.g., ) are synthesized via multi-step routes involving halogenation, whereas the target compound’s synthesis likely relies on simpler condensation due to its aliphatic substituent .

Stability and Storage

  • Bromophenyl derivatives () require refrigeration due to sensitivity to light or heat, whereas the target compound’s aliphatic chain may confer better thermal stability .

Research Findings and Limitations

  • Structural vs. Functional Trends : Bulkier substituents (e.g., 3,3-dimethylbutan-2-ylidene) may reduce solubility compared to planar aromatic groups (e.g., benzylidene in ), but this requires experimental validation .

Biological Activity

4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid, a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Hydrazones, characterized by the presence of the functional group C=NNH-C=N-NH-, have been reported to exhibit a variety of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, with a molecular weight of 234.30 g/mol. The compound features a benzoic acid moiety linked to a hydrazone structure, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that hydrazones possess notable anticancer properties. A study highlighted that various hydrazone derivatives demonstrated significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 6.7 nM to 17 μM .

Compound Cell Line IC50 (μM)
Hydrazone AMDA-MB 2316.7
Hydrazone BA5494

Antimicrobial Activity

Hydrazones have also shown promising antimicrobial properties. A review of hydrazone derivatives indicated their effectiveness against various pathogens. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 125 μg/mL against Candida albicans, suggesting potential applications in antifungal therapies .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of hydrazones have been documented extensively. Compounds related to this compound were reported to reduce inflammation markers in animal models effectively. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways .

Case Studies

  • Antitumor Efficacy : In a study involving various hydrazone derivatives, one specific compound demonstrated significant antitumor activity against TLX5 lymphoma in murine models. The results indicated that modifications in the hydrazone structure could enhance biological efficacy .
  • Antiviral Potential : Another research effort focused on synthesizing hydrazone derivatives for antiviral applications, particularly targeting hepatitis viruses. Some derivatives showed EC50 values as low as 0.17 μM, indicating strong antiviral potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid
Reactant of Route 2
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